![molecular formula C13H17NO B119977 2-[2-(Dimethylamino)ethyl]-1-indanone CAS No. 3409-21-0](/img/structure/B119977.png)
2-[2-(Dimethylamino)ethyl]-1-indanone
Descripción general
Descripción
The compound 2-[2-(Dimethylamino)ethyl]-1-indanone is structurally related to various compounds that have been synthesized and studied in recent research. Although the exact compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as the dimethylaminoethyl moiety are present in several studied compounds. For instance, group 13 element compounds with a related ligand, 1-[2-(dimethylamino)ethyl]-2,3,4,5-tetramethylcyclopentadienyl, have been synthesized and characterized . Additionally, reactions involving 2-dimethylaminoethanol, which shares the dimethylaminoethyl component, have been explored to understand the formation of quaternary ammonium compounds and their subsequent
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
2-[2-(Dimethylamino)ethyl]-1-indanone, as part of the 1-indanone compound family, has been extensively studied for its diverse synthetic methods and broad biological activities. Research has shown that 1-indanones and their derivatives exhibit potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties. Additionally, these compounds are being explored for their potential in treating neurodegenerative diseases and as effective insecticides, fungicides, and herbicides. The synthesis of 1-indanones from a variety of starting materials, including carboxylic acids, esters, diesters, and ketones, demonstrates the compound's versatility and potential for various scientific research applications (Turek, Szczęsna, Koprowski, & Bałczewski, 2017).
Amyloid Imaging in Alzheimer's Disease
Another critical area of application for 2-[2-(Dimethylamino)ethyl]-1-indanone derivatives is in the field of neurology, specifically in the imaging of amyloid plaques associated with Alzheimer's disease. Radioligands based on this structure, such as [18F]1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP), have shown promise in detecting amyloid plaques in patients with Alzheimer's disease. PET amyloid imaging techniques utilizing these compounds have made significant progress in understanding the pathophysiological mechanisms and time course of amyloid deposits in the brain. These advancements are crucial for early detection and evaluation of new antiamyloid therapies (Nordberg, 2007).
Environmental and Energy Research
The 1-indanone derivative's structure, similar to 2-[2-(Dimethylamino)ethyl]-1-indanone, has also found applications in environmental and energy research. For instance, compounds like dimethyl carbonate, synthesized from carbon dioxide, serve as green alternatives to traditional fuels and solvents. These efforts are part of the broader initiative to utilize greenhouse gases for synthesizing valuable chemicals, thereby achieving a carbon-neutral cycle. Such research highlights the compound's role in addressing energy shortages and environmental concerns, showcasing its potential beyond pharmacological applications (Abdalla & Liu, 2018).
Propiedades
IUPAC Name |
2-[2-(dimethylamino)ethyl]-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-14(2)8-7-11-9-10-5-3-4-6-12(10)13(11)15/h3-6,11H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKFCKOAHVBKLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1CC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801216165 | |
| Record name | 2-[2-(Dimethylamino)ethyl]-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801216165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Dimethylamino)ethyl]-1-indanone | |
CAS RN |
3409-21-0 | |
| Record name | 2-[2-(Dimethylamino)ethyl]-2,3-dihydro-1H-inden-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3409-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-(Dimethylamino)ethyl)-1-indanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003409210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[2-(Dimethylamino)ethyl]-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801216165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-inden-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.215.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



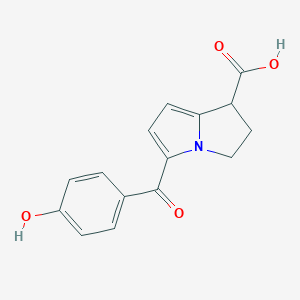
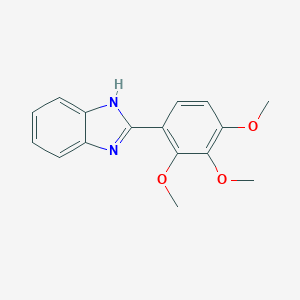
![oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B119900.png)
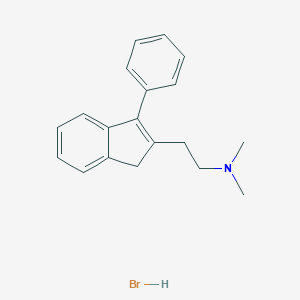
![3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B119915.png)
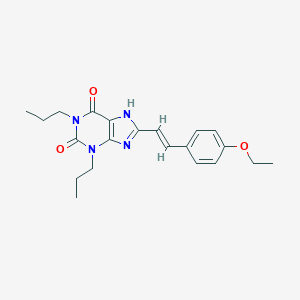

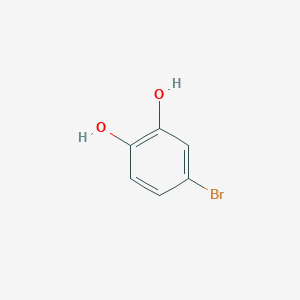


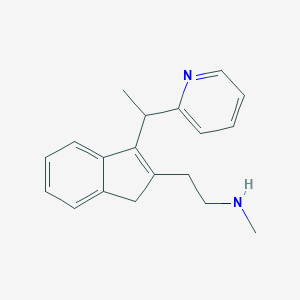

![1-[(3Ar,5S,6R,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethanone](/img/structure/B119937.png)
